二十碳五烯酸乙酯

描述

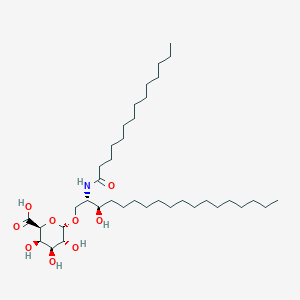

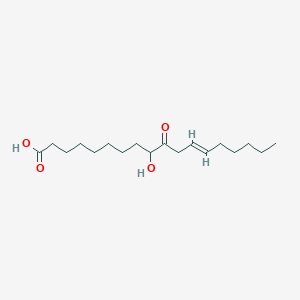

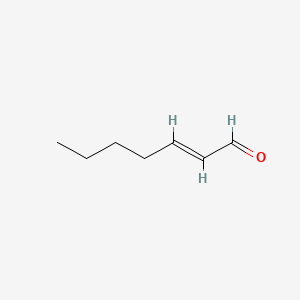

Eicosapentaenoic acid (EPA) ethyl ester is an esterified form of the ω-3 fatty acid EPA . It is also known as Icosapent ethyl, an ethyl ester of eicosapentaenoic acid (EPA) that reduces synthesis and enhances clearance of triglycerides .

Synthesis Analysis

Eicosapentaenoic acid ethyl ester (EPA-EE) is synthesized through a process involving extraction, refining, and ethanolysis (fish oil and ethanol undergo transesterification) . The method of EPA enrichment is thoroughly detailed, the pros and cons of different methods are compared, and current developments in monomer production techniques are addressed .Molecular Structure Analysis

Eicosapentaenoic acid ethyl ester (EPA-EE) is a synthetic derivative of the omega-3 fatty acid eicosapentaenoic acid (EPA) . The extraction, refining, and ethanolysis processes (fish oil and ethanol undergo transesterification) of EPA-EE are described .Chemical Reactions Analysis

The extraction, refining, and ethanolysis processes (fish oil and ethanol undergo transesterification) of EPA-EE are described . The potential of green substitute technologies is emphasized .Physical And Chemical Properties Analysis

Eicosapentaenoic acid ethyl ester (EPA-EE) is a synthetic derivative of the omega-3 fatty acid eicosapentaenoic acid (EPA) . The extraction, refining, and ethanolysis processes (fish oil and ethanol undergo transesterification) of EPA-EE are described .科学研究应用

心血管健康和甘油三酯管理

二十碳五烯酸乙酯 (EPA-E) 因其在心血管健康中的作用而被广泛研究。研究表明,它可以显着降低高甘油三酯成年人的甘油三酯水平,而不会显着增加低密度脂蛋白胆固醇。这种作用在甘油三酯水平非常高和 LDL-C 控制良好但甘油三酯水平仍然很高的患者中都很明显 (Bays 等,2013)。

神经系统疾病

EPA-E 在亨廷顿舞蹈症的治疗中显示出前景,在亨廷顿舞蹈症中,它与脑萎缩减少和运动功能改善有关 (Puri 等,2008)。作为附加治疗使用时,它可能对精神分裂症也有积极作用,这可以通过其减少症状的能力得到证明 (Emsley 等,2002)。

在其他健康状况中的潜力

除了心血管和神经系统应用外,EPA-E 正在被研究用于癌症、炎性肠病、感染、阿尔茨海默病、痴呆和抑郁症等疾病 (Bhatt 等,2020)。如此广泛的潜在应用突出了该化合物在解决各种健康问题方面的多功能性。

对代谢特征的影响

EPA-E 可以对代谢特征产生积极影响,如肥胖研究中所见。例如,在雌性小鼠中,EPA-E 减少了脂肪堆积并改善了代谢特征,这可能是通过增加 8-羟基二十碳五烯酸的生物合成和调节肠道微生物群(包括增加 Akkermansia muciniphila)实现的 (Pal 等,2021)。

血管健康

EPA-E 已被证明可以改善血管内皮和血管平滑肌细胞的功能障碍,这可能对心血管健康产生影响,特别是在糖尿病和动脉粥样硬化的背景下 (Nobukata 等,2000)。

作用机制

Potential mechanisms of action include increased β-oxidation; inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT); decreased lipogenesis in the liver; and increased plasma lipoprotein lipase activity . EPA’s lipophilic nature allows it to bind to the phospholipid bilayer in blood vessels where it could modulate inflammation and endothelial dysfunction and inhibit lipid oxidation at sites of plaque formation .

安全和危害

According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured and all sources of ignition should be removed .

未来方向

The Reduction of Cardiovascular Events with Icosapent Ethyl—Intervention Trial (REDUCE-IT) has demonstrated significant cardiovascular mortality benefits of purified EPA ethyl ester, with a 25% relative risk reduction in major cardiovascular events . As the first of its class to be approved, icosapent ethyl offers a new option to further reduce cardiovascular risks in patients already treated with maximally tolerated statins .

属性

IUPAC Name |

ethyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5+,9-8+,12-11+,15-14+,18-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQPWTVBQMWLSZ-LRKAYDMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

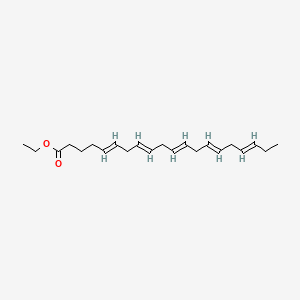

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84494-70-2, 86227-47-6 | |

| Record name | 5,8,11,14,17-Eicosapentaenoic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084494702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eicosapentaenoic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3R,4S,5S,6R)-2-[[(1S,3R,3aS,4S,6S,6aS)-3-hydroxy-1,4-bis(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1232125.png)

![1-[2-[(4-Pentoxyphenyl)methylthio]ethyl]-3-phenylthiourea](/img/structure/B1232128.png)

![luteolin 7-O-[(beta-D-glucosyluronic acid)-(1->2)-(beta-D-glucosiduronic acid)] 4'-O-beta-D-glucosiduronic acid](/img/structure/B1232130.png)

![(10S,13R,14R,17R)-17-[(2R)-7-hydroxy-6-(hydroxymethyl)hept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1232143.png)